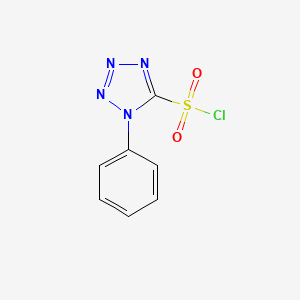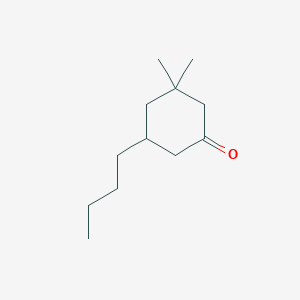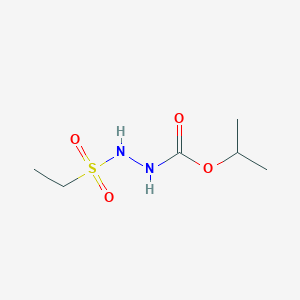![molecular formula C13H19ClO3 B14608355 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-26-4](/img/structure/B14608355.png)
1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a chlorophenyl group, a methoxy group, and a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the reaction of 2-chlorophenol with an appropriate butanol derivative under controlled conditions. The reaction may proceed via nucleophilic substitution, where the hydroxyl group of the butanol derivative attacks the chlorophenyl group, leading to the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Iodophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity, polarity, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
58021-26-4 |
|---|---|
Formule moléculaire |
C13H19ClO3 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19ClO3/c1-3-13(15,9-16-2)10-17-8-11-6-4-5-7-12(11)14/h4-7,15H,3,8-10H2,1-2H3 |
Clé InChI |
JBYVPXGNGVDUBB-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)(COCC1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)



![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)


